molecular formula C21H23NO4S B12140526 (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-phenylprop-2-enamide

(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-phenylprop-2-enamide

Cat. No.: B12140526
M. Wt: 385.5 g/mol
InChI Key: WCIOTOHJMWCFHQ-FMIVXFBMSA-N
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Description

(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-phenylprop-2-enamide is a synthetic organic compound Its structure includes a tetrahydrothiophene ring with a sulfone group, a methoxybenzyl group, and a phenylprop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-phenylprop-2-enamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the tetrahydrothiophene ring: Starting from a suitable thiol and an alkene, the tetrahydrothiophene ring can be formed through a cyclization reaction.

    Oxidation to sulfone: The tetrahydrothiophene ring can be oxidized to the sulfone using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

    Formation of the amide bond: The amide bond can be formed by reacting the sulfone intermediate with 4-methoxybenzylamine and 3-phenylprop-2-enoic acid under appropriate coupling conditions, such as using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This could include the use of continuous flow reactors, solvent recycling, and process optimization to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially affecting the methoxybenzyl or phenylprop-2-enamide moieties.

    Reduction: Reduction reactions could target the sulfone group, converting it back to the sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or further oxidized products, while reduction could yield sulfides.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: The sulfone group may impart unique catalytic properties.

Biology

    Medicinal Chemistry:

Medicine

    Pharmacology: Investigation of the compound’s effects on biological systems, potential therapeutic applications.

Industry

    Materials Science: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might involve interaction with specific molecular targets such as enzymes or receptors. The sulfone group could play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-3-phenylprop-2-enamide: can be compared with other sulfone-containing compounds, such as sulfonamides or sulfone-based drugs.

    Methoxybenzyl derivatives: Compounds with similar methoxybenzyl groups can be compared in terms of their reactivity and applications.

Uniqueness

The unique combination of the tetrahydrothiophene sulfone, methoxybenzyl, and phenylprop-2-enamide moieties may impart specific properties that are not found in other compounds, such as unique reactivity or biological activity.

Properties

Molecular Formula

C21H23NO4S

Molecular Weight

385.5 g/mol

IUPAC Name

(E)-N-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]-3-phenylprop-2-enamide

InChI

InChI=1S/C21H23NO4S/c1-26-20-10-7-18(8-11-20)15-22(19-13-14-27(24,25)16-19)21(23)12-9-17-5-3-2-4-6-17/h2-12,19H,13-16H2,1H3/b12-9+

InChI Key

WCIOTOHJMWCFHQ-FMIVXFBMSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)/C=C/C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C=CC3=CC=CC=C3

Origin of Product

United States

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